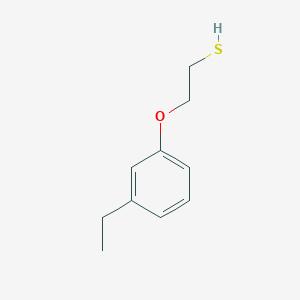
2-(3-Ethylphenoxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethylphenoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxy group substituted with an ethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Ethylphenoxy)ethane-1-thiol can be synthesized through a multi-step process involving the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to produce 2-(3-ethylphenoxy)ethyl chloride, which is subsequently reacted with sodium hydrosulfide to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like iodine or hydrogen peroxide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common Reagents and Conditions
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), alkyl halides
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Applications De Recherche Scientifique
2-(3-Ethylphenoxy)ethane-1-thiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-ethylphenoxy)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The compound’s ability to participate in thiol-disulfide exchange reactions makes it a valuable tool in studying redox biology and developing redox-active therapeutics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Ethylphenoxy)ethane-1-thiol
- 2-(3-Methylphenoxy)ethane-1-thiol
- 2-(3-Ethylphenoxy)ethanol
Uniqueness
2-(3-Ethylphenoxy)ethane-1-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the third position of the phenoxy ring provides distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and properties .
Propriétés
Formule moléculaire |
C10H14OS |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2-(3-ethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-9-4-3-5-10(8-9)11-6-7-12/h3-5,8,12H,2,6-7H2,1H3 |
Clé InChI |
UPKTYNFEKLZHLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

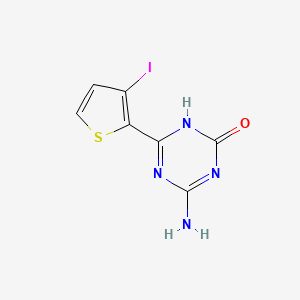
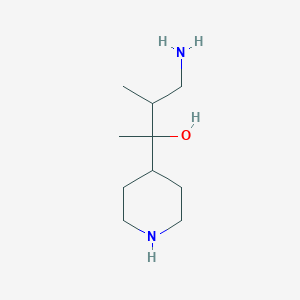

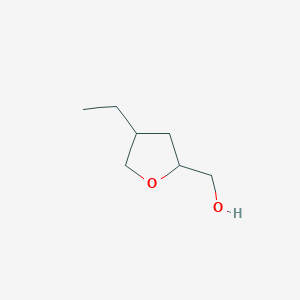
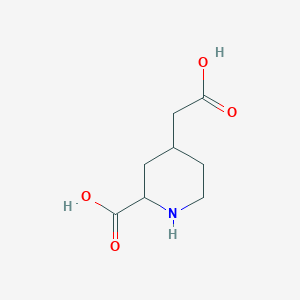
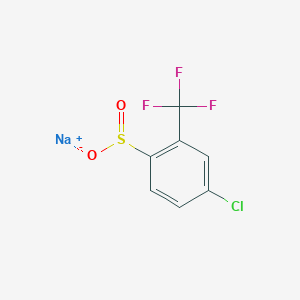

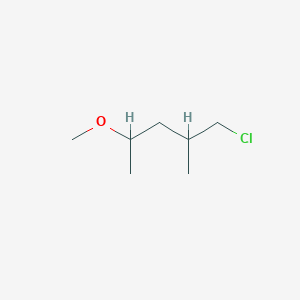
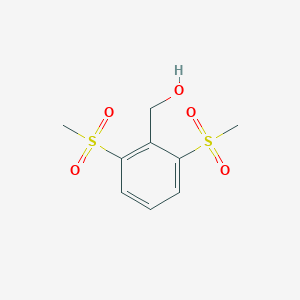
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
